molecular formula C15H15ClN4O B11101019 4-chloro-5-(2-cyclopentylidenehydrazinyl)-2-phenylpyridazin-3(2H)-one

4-chloro-5-(2-cyclopentylidenehydrazinyl)-2-phenylpyridazin-3(2H)-one

Cat. No.: B11101019
M. Wt: 302.76 g/mol
InChI Key: VYYNFHWIDZEDJM-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-cyclopentylidenhydrazino)-2-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyridazinone core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(2-cyclopentylidenhydrazino)-2-phenyl-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of Substituents: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions. The cyclopentylidenhydrazino group can be added via condensation reactions with cyclopentanone derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-cyclopentylidenhydrazino)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-5-(2-cyclopentylidenhydrazino)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-phenyl-3(2H)-pyridazinone: Lacks the cyclopentylidenhydrazino group.

    5-(2-Cyclopentylidenhydrazino)-2-phenyl-3(2H)-pyridazinone: Lacks the chloro group.

    4-Chloro-5-(2-cyclopentylidenhydrazino)-3(2H)-pyridazinone: Lacks the phenyl group.

Uniqueness

The presence of the chloro, phenyl, and cyclopentylidenhydrazino groups in 4-chloro-5-(2-cyclopentylidenhydrazino)-2-phenyl-3(2H)-pyridazinone makes it unique. These substituents contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

4-chloro-5-(2-cyclopentylidenehydrazinyl)-2-phenylpyridazin-3-one

InChI

InChI=1S/C15H15ClN4O/c16-14-13(19-18-11-6-4-5-7-11)10-17-20(15(14)21)12-8-2-1-3-9-12/h1-3,8-10,19H,4-7H2

InChI Key

VYYNFHWIDZEDJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C1

Origin of Product

United States

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